1-Phenyl-6-(pyridin-3-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-Phenyl-6-(pyridin-3-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and industry. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-6-(pyridin-3-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the condensation of 3-aminopyrazole with a pyridine derivative under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-6-(pyridin-3-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-Phenyl-6-(pyridin-3-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antifungal and anticancer agent.
Mechanism of Action
The mechanism of action of 1-Phenyl-6-(pyridin-3-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to the disruption of specific biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-6-(pyridin-4-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine
- 5-(2-chloroethyl)-1-phenyl-6-(pyridin-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Uniqueness
1-Phenyl-6-(pyridin-3-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
CAS No. |
92964-43-7 |
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Molecular Formula |
C16H12N6 |
Molecular Weight |
288.31 g/mol |
IUPAC Name |
1-phenyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H12N6/c17-14-13-10-19-22(12-6-2-1-3-7-12)16(13)21-15(20-14)11-5-4-8-18-9-11/h1-10H,(H2,17,20,21) |
InChI Key |
WAKSFDIMBDXUGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC(=NC(=C3C=N2)N)C4=CN=CC=C4 |
Origin of Product |
United States |
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